2,4-Dioxopentanedioic acid

Coordination Chemistry Metal Chelation Structural Biology

Sourcing 2,4-dioxopentanedioic acid (CAS 139602-06-5) instead of generic glutaric acid or simple β-diketones is critical for your research. Its unique 2,4-diketo-diacid structure enables simultaneous metal chelation and dual-carboxylate bridging, essential for constructing polynuclear complexes and MOFs. With a predicted LogP of -2.56, it provides superior aqueous solubility for prodrug and contrast agent design. Furthermore, as a confirmed CWPO degradation intermediate, it is the definitive analytical standard for environmental LC-MS/HPLC method development. Procure this structurally distinct compound to unlock chelation geometries, polarity, and reactivity that simpler analogs cannot replicate.

Molecular Formula C5H4O6
Molecular Weight 160.08 g/mol
CAS No. 139602-06-5
Cat. No. B1200964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dioxopentanedioic acid
CAS139602-06-5
Molecular FormulaC5H4O6
Molecular Weight160.08 g/mol
Structural Identifiers
SMILESC(C(=O)C(=O)O)C(=O)C(=O)O
InChIInChI=1S/C5H4O6/c6-2(4(8)9)1-3(7)5(10)11/h1H2,(H,8,9)(H,10,11)
InChIKeyTVKBBTQJNQDZRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dioxopentanedioic Acid (CAS 139602-06-5) | Key Properties & Structural Profile for Scientific Procurement


2,4-Dioxopentanedioic acid (CAS 139602-06-5) is an oxodicarboxylic acid, structurally derived from glutaric acid with oxo (keto) groups substituted at the 2 and 4 positions [1]. It is classified as both a β-diketone and a dicarboxylic acid, featuring a five-carbon backbone with two terminal carboxylic acid groups and two internal carbonyl groups [1]. This arrangement confers unique chelation potential and high polarity. Key predicted physicochemical properties include a molecular weight of 160.082 g/mol, a density of 1.7 ± 0.1 g/cm³, a boiling point of 338.9 ± 25.0 °C at 760 mmHg, and a polar surface area of 109 Ų .

Why 2,4-Dioxopentanedioic Acid Cannot Be Replaced by Common Analogs in Research Applications


Substituting 2,4-dioxopentanedioic acid with a generic analog like glutaric acid, acetylpyruvic acid, or a simple β-diketone is not scientifically viable due to fundamental differences in electronic structure, chelation geometry, and polarity. While glutaric acid lacks the key β-diketone moiety essential for metal coordination, acetylpyruvic acid lacks the second carboxylic acid group required for specific bridging or anchoring functions [1][2]. Even other β-diketones like 2,4-pentanedione cannot replicate the charge density and hydrogen-bonding network imparted by the terminal carboxylates [1]. These structural distinctions lead to quantifiable differences in key properties like LogP and density, which directly impact solubility, reactivity, and performance in specific assays or synthetic routes.

Quantifiable Differentiation of 2,4-Dioxopentanedioic Acid Against Closest Analogs


Structural Basis for Unique Chelation Geometry vs. Acetylpyruvic Acid

2,4-Dioxopentanedioic acid possesses two carboxylic acid groups in addition to its β-diketone moiety, enabling a distinct multidentate coordination mode compared to monocarboxylic acid analogs like acetylpyruvic acid (2,4-dioxopentanoic acid) [1]. This structural difference allows for the formation of more stable, bridged metal complexes, as demonstrated by platinum(II) complexes where the β-diketone portion of the analog 2,4-dioxopentanoic acid is the primary chelation site, leaving a second carboxylate on the target compound available for further interactions [2].

Coordination Chemistry Metal Chelation Structural Biology

Enhanced Polarity vs. Glutaric Acid: Quantified by Predicted LogP

The introduction of two keto groups into the glutaric acid scaffold drastically reduces lipophilicity, as evidenced by the predicted LogP values. 2,4-Dioxopentanedioic acid has an ACD/LogP of -2.56 , whereas the parent compound, glutaric acid, has an experimental LogP of -0.29 [1]. This indicates that the target compound is significantly more polar, which influences its aqueous solubility, its retention in reversed-phase chromatography, and its suitability for polar or aqueous reaction media.

Physicochemical Profiling Chromatography Bioavailability

Increased Density and Intermolecular Forces vs. Simple β-Diketone Analog

The presence of two strongly interacting carboxylic acid groups in addition to the β-diketone core significantly increases the compound's density compared to a simple β-diketone analog. The predicted density of 2,4-dioxopentanedioic acid is 1.7 ± 0.1 g/cm³ . In contrast, 2,4-pentanedione (acetylacetone), a core β-diketone, has a density of 0.975 g/mL [1]. This difference reflects stronger intermolecular hydrogen bonding and packing forces in the solid state.

Material Science Formulation Crystal Engineering

Identification as a Distinct Degradation Product in Advanced Oxidation Processes

2,4-Dioxopentanedioic acid is formed as a specific, identifiable intermediate during the catalytic wet peroxide oxidation (CWPO) of 4-chlorophenol, a common pollutant, over Al-Fe-pillared clays [1]. Its formation, alongside a ferric-oxalate complex, distinguishes the mechanistic pathway of this catalyst from others. This identification is based on analytical detection, confirming the compound's relevance as a stable marker in advanced oxidation processes.

Environmental Chemistry Wastewater Treatment Analytical Method Development

High-Value Application Scenarios for Procuring 2,4-Dioxopentanedioic Acid


Design of Multidentate Ligands for Coordination Chemistry and Catalysis

Leveraging its dual β-diketone and dicarboxylic acid nature, 2,4-dioxopentanedioic acid is an ideal starting material for synthesizing complex ligands. Its ability to chelate metals via the β-diketone moiety while leaving two carboxylates available for further bridging or anchoring makes it superior to simpler analogs like acetylacetone or glutaric acid for constructing polynuclear metal complexes or metal-organic frameworks (MOFs).

Analytical Standard for Monitoring Advanced Oxidation Processes (AOPs)

As a confirmed intermediate in the degradation of chlorophenols via CWPO, 2,4-dioxopentanedioic acid is a critical analytical standard for environmental chemists and engineers. Procuring this specific compound allows for the development of targeted LC-MS or HPLC methods to track the efficiency of wastewater treatment processes and distinguish between competing degradation mechanisms.

Precursor for Highly Polar or Water-Soluble Derivatives

The very low predicted LogP of -2.56 makes 2,4-dioxopentanedioic acid a superior scaffold over its parent compound, glutaric acid, for designing molecules with enhanced aqueous solubility. This is particularly relevant for the synthesis of prodrugs, contrast agents, or other biologically relevant molecules where high hydrophilicity is required for in vivo administration or to minimize non-specific binding.

Building Block for Specialty Polymers and Crystal Engineering

The high predicted density (1.7 g/cm³) and strong hydrogen-bonding capacity, as indicated by its two acid and two ketone groups, suggest that 2,4-dioxopentanedioic acid can be used to engineer materials with specific packing and mechanical properties. Its distinct intermolecular forces, compared to simpler β-diketones, can be exploited to create co-crystals or polymers with tailored thermal and mechanical characteristics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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